molecular formula C19H19NO4 B6226151 2-oxooxolan-3-yl 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate CAS No. 453555-35-6

2-oxooxolan-3-yl 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate

Cat. No.: B6226151
CAS No.: 453555-35-6
M. Wt: 325.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxooxolan-3-yl 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate is a complex organic compound that features both a lactone and an acridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxooxolan-3-yl 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate typically involves multi-step organic reactionsSpecific reagents and conditions may include the use of strong acids or bases, high temperatures, and solvents like methanol or dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and safety protocols to handle potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

2-oxooxolan-3-yl 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound .

Scientific Research Applications

2-oxooxolan-3-yl 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which 2-oxooxolan-3-yl 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes or receptors that are critical for various biological processes. The compound’s unique structure allows it to fit into binding sites on these targets, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-oxooxolan-3-yl 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate apart is its combination of a lactone and an acridine moiety, which provides a unique set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications, from drug development to materials science .

Properties

CAS No.

453555-35-6

Molecular Formula

C19H19NO4

Molecular Weight

325.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.